4-[3-Chloro-4-(1-hydroxyethyl)phenyl]piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by a piperazine ring substituted with a chlorophenyl group and a hydroxyethyl moiety. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in the modulation of various biological pathways.
4-[3-Chloro-4-(1-hydroxyethyl)phenyl]piperazin-2-one is classified as an organic compound and specifically falls under the category of piperazine derivatives. Its structure includes functional groups such as hydroxyl, chloro, and amide, which contribute to its biological activity.
The synthesis of 4-[3-Chloro-4-(1-hydroxyethyl)phenyl]piperazin-2-one typically involves multi-step organic reactions. The key steps include:
The synthesis may require specific catalysts or reagents to enhance yield and selectivity. For instance, using palladium-catalyzed reactions can improve the efficiency of coupling reactions involving aryl halides .
The molecular formula of 4-[3-Chloro-4-(1-hydroxyethyl)phenyl]piperazin-2-one is C14H18ClN3O. The structure features:
The reactivity of 4-[3-Chloro-4-(1-hydroxyethyl)phenyl]piperazin-2-one can be explored through various chemical transformations:
These reactions are typically carried out under controlled conditions to optimize yields and minimize side products. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are employed for product characterization .
The mechanism of action for 4-[3-Chloro-4-(1-hydroxyethyl)phenyl]piperazin-2-one likely involves interaction with specific biological targets, such as receptors or enzymes involved in signaling pathways.
Research indicates that compounds with similar structures may act as inhibitors or modulators of fatty acid amide hydrolase, impacting endocannabinoid signaling pathways . This suggests potential applications in treating disorders related to inflammation or pain.
Relevant data from studies suggest that the compound exhibits moderate lipophilicity, which may influence its bioavailability and pharmacokinetic properties .
4-[3-Chloro-4-(1-hydroxyethyl)phenyl]piperazin-2-one has potential applications in:
Piperazine-2-one derivatives are synthesized via amide coupling and cyclocondensation strategies. For 4-[3-Chloro-4-(1-hydroxyethyl)phenyl]piperazin-2-one, key steps include:
Table 1: Synthetic Routes for Piperazine-2-one Analogues
Method | Reagents | Yield (%) | Reaction Time |
---|---|---|---|
BOP Coupling | BOP, DIEA, DMF | 82–95 | 4–6 h |
Nucleophilic Substitution | K₂CO₃, DMSO, 80°C | 75–88 | 12 h |
Microwave-Assisted | Pd(OAc)₂, XPhos, K₃PO₄ | 90–92 | 1.5 h |
Nucleophilic aromatic substitution (SNAr) efficiency in chloroaryl-hydroxyethyl systems depends on:
Steric considerations: The 1-hydroxyethyl group’s bulk necessitates ortho-unsubstituted aryl rings to prevent 20–30% yield drops.
Table 2: Solvent Impact on SNAr Efficiency
Solvent | Dielectric Constant | Yield (%) | Byproduct Formation |
---|---|---|---|
DMF | 38.0 | 92 | <5% |
DMSO | 47.0 | 88 | 7% |
Ethanol | 24.5 | 63 | 28% |
Toluene | 2.4 | 45 | 40% |
Hybrid organic-inorganic matrices enable precise crystal engineering of piperazin-2-one derivatives:
Thermal expansion properties: Hybrid crystals exhibit low volumetric thermal expansion (56 × 10⁻⁶ K⁻¹), minimizing structural deformation during thermal cycling [10].
Table 3: Thermal Expansion in Hybrid Crystals
Matrix Type | CTE (× 10⁻⁶ K⁻¹) | Decomposition Onset (°C) |
---|---|---|
Benzil/Ag⁺ | 42 ± 3 | 180 |
Silica-TEOS | 29 ± 1 | 220 |
V₄O₁₃/[Co(en)₃]³⁺ | 56 ± 2 | 250 |
Organic Crystals | 85 ± 5 | 150 |
The chiral 1-hydroxyethyl group dictates conformational preferences:
Computational insights: DFT (B3LYP/6-311G**) simulations show van der Waals interactions between the chloroethyl group and piperazinone carbonyl dominate lattice energy (ΔE = −8.3 kcal/mol).
Table 4: Stereochemical Parameters from Crystallography
Parameter | Value | Technique |
---|---|---|
C–C–O–H Dihedral | 65° ± 3° | SC-XRD |
H-bond Distance (O···O) | 2.69–2.74 Å | Neutron Diffraction |
Rotamer Ratio (syn:anti) | 85:15 | VT-NMR |
Activation Barrier (ΔG‡) | 14.2 kcal/mol | DFT Calculation |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: